N,N-Dimethyl-L-Alanine

Descripción general

Descripción

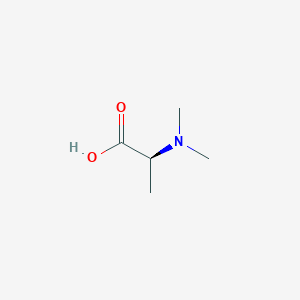

N,N-dimethyl-L-alanine is a methyl-L-alanine in which both the amino hydrogens of L-alanine are replaced by methyl groups.

Actividad Biológica

N,N-Dimethyl-L-alanine (DMA) is a derivative of the amino acid L-alanine, characterized by the presence of two methyl groups attached to the nitrogen atom. This modification alters its biological properties and potential applications in various fields, including biochemistry and pharmacology. This article focuses on the biological activity of DMA, exploring its metabolic pathways, interactions with cellular systems, and implications in therapeutic contexts.

DMA is classified as a non-proteinogenic amino acid. Its molecular formula is C₅H₁₃N₁O₂, and it possesses a chiral center, making it optically active. The structural modification from L-alanine to DMA affects its solubility, reactivity, and interaction with biological systems.

Metabolic Pathways

Metabolism of DMA:

DMA undergoes metabolic processes similar to those of L-alanine but with distinct pathways due to its methylation. Research indicates that DMA can be metabolized to produce various intermediates involved in energy metabolism.

- Conversion to Pyruvate: Like L-alanine, DMA can be converted into pyruvate through transamination reactions. This conversion plays a crucial role in energy production and metabolic regulation.

- Influence on Glutamine Metabolism: Recent studies have shown that DMA competes with glutamine for uptake in certain cancer cells, particularly those deficient in SMARCA4/2. This competition can lead to decreased glutamine metabolism and increased sensitivity to oxidative phosphorylation inhibitors .

Biological Activities

1. Activation of AMPK:

Research has demonstrated that alanine derivatives, including DMA, can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation leads to:

2. Antitumor Activity:

In cancer research, DMA has shown potential as an adjunct therapy. Studies indicate that alanine supplementation (which includes DMA) can enhance the efficacy of conventional chemotherapy by exploiting metabolic vulnerabilities in cancer cells .

3. Ergogenic Effects:

DMA has been investigated for its potential ergogenic effects in sports science. Supplementation with alanine derivatives has been linked to improved exercise performance and reduced muscle damage through mechanisms involving anti-inflammatory responses and enhanced protein synthesis .

Case Studies

Case Study 1: Alanine Supplementation in Cancer Therapy

A study explored the effects of alanine supplementation on SMARCA4/2-deficient cancer cells. The results indicated that alanine could significantly reduce glutamine uptake, leading to selective cell death in these tumors. This suggests that DMA may have similar effects due to its structural relationship with alanine .

Case Study 2: Metabolic Imaging Using L-Alanine

Another investigation utilized labeled L-alanine to monitor bacterial growth activity in vivo. While this study primarily focused on L-alanine, it provides insights into how derivatives like DMA could be employed in metabolic imaging techniques due to their similar transport mechanisms .

Research Findings Summary

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Ligand in Catalytic Reactions

DMLA has been identified as an effective ligand in palladium-catalyzed reactions, particularly the Heck reaction. Research indicates that N,N-Dimethyl-β-alanine serves as a more powerful phosphine-free ligand compared to other ligands like N,N-dimethylglycine. This ligand facilitates the coupling of various aryl halides, showcasing its efficiency and cost-effectiveness in synthetic organic chemistry .

| Reaction Type | Ligand Used | Effectiveness |

|---|---|---|

| Heck Reaction | DMLA | More effective than N,N-dimethylglycine |

| Suzuki Reaction | DMLA | Potential for further exploration |

Biological Studies

2. Metabolic Studies in Bacteria

DMLA's role in metabolic pathways has been investigated, particularly regarding its uptake by bacteria. Studies have shown that amino acids, including DMLA, can serve as indicators of bacterial growth activity. The uptake of DMLA by specific bacterial strains is being explored to understand their metabolic processes better and could lead to advancements in microbiological diagnostics .

3. Non-Proteinogenic Amino Acid Research

As a non-proteinogenic amino acid, DMLA's structural properties have been studied to understand its conformational landscape better. High-resolution spectroscopy techniques have revealed various conformers of DMLA, which are influenced by the presence of methyl groups. These findings contribute to the broader understanding of amino acid behavior and interactions within biological systems .

Pharmaceutical Research

4. Potential Therapeutic Applications

While specific therapeutic applications of DMLA are still under investigation, its structural characteristics suggest potential uses in drug development. The compound's interaction with biological systems may lead to discoveries related to metabolic disorders or infectious diseases. Its ability to influence bacterial growth dynamics positions it as a candidate for further pharmacological studies .

Case Studies

5. Enantiomer-Specific Isotope Analysis

Recent studies employing enantiomer-specific isotope analysis (ESIA) have highlighted the significance of alanine derivatives, including DMLA, in microbial processes. This method allows researchers to track the nitrogen isotopic composition in bacterial peptidoglycans, providing insights into microbial metabolism and growth conditions .

6. Evaluation of Alanine Metabolism

Research focused on L-alanine metabolism has implications for understanding how derivatives like DMLA might function within similar pathways. The findings indicate that amino acids can reflect bacterial activity levels, which may be crucial for developing diagnostic tools for infections .

Propiedades

IUPAC Name |

(2S)-2-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYOIFVBYZNUNW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182395 | |

| Record name | N,N-Dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-31-9, 19701-89-4 | |

| Record name | N,N-Dimethylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.